REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]O.Cl.[F:10][C:11]1[CH:16]=[CH:15][C:14]([NH:17]N)=[CH:13][CH:12]=1>>[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[C:15]2[C:14](=[CH:13][CH:12]=[C:11]([F:10])[CH:16]=2)[NH:17][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCCCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.FC1=CC=C(C=C1)NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
ClCCCCC1=CNC2=CC=C(C=C12)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |